

# Comparative analysis of relaxivity of different gadolinium-based agents

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Gadolinium(III) chloride hexahydrate*

Cat. No.: *B083998*

[Get Quote](#)

## A Comprehensive Comparison of the Relaxivity of Gadolinium-Based Contrast Agents

In the realm of magnetic resonance imaging (MRI), gadolinium-based contrast agents (GBCAs) are instrumental in enhancing the visualization of tissues and pathologies. The efficacy of these agents is primarily determined by their relaxivity, a measure of their ability to shorten the T1 (longitudinal) and T2 (transverse) relaxation times of water protons. This guide provides a detailed comparative analysis of the relaxivity of various commercially available GBCAs, supported by experimental data and methodologies, to assist researchers, scientists, and drug development professionals in their selection and application.

## Data Presentation: Comparative Relaxivity of GBCAs

The longitudinal ( $r_1$ ) and transverse ( $r_2$ ) relaxivities of GBCAs are crucial parameters that influence image contrast. These values are dependent on several factors, including the molecular structure of the agent, the magnetic field strength of the MRI scanner, and the biological environment. The following table summarizes the  $r_1$  and  $r_2$  relaxivity values for a range of GBCAs in human whole blood and plasma at different magnetic field strengths.

| Gadoliniu<br>m-Based<br>Contrast<br>Agent   | Type      | r1<br>Relaxivity<br>( $\text{mM}^{-1}\text{s}^{-1}$ ) | r2<br>Relaxivity<br>( $\text{mM}^{-1}\text{s}^{-1}$ ) | r2/r1<br>Ratio | Magnetic<br>Field<br>Strength<br>(T) | Medium                  |
|---------------------------------------------|-----------|-------------------------------------------------------|-------------------------------------------------------|----------------|--------------------------------------|-------------------------|
| Macrocycli<br>c Agents                      |           |                                                       |                                                       |                |                                      |                         |
| Gadoterate<br>(Dotarem®<br>)                | Ionic     | $3.9 \pm 0.2$ [1]                                     | 4.8                                                   | 1.23           | 1.5                                  | Human<br>Whole<br>Blood |
|                                             |           | $3.4 \pm 0.4$ [1]                                     | 5.5                                                   | 1.62           | 3.0                                  | Human<br>Whole<br>Blood |
|                                             |           | $2.8 \pm 0.4$ [1]                                     | 7.9                                                   | 2.82           | 7.0                                  | Human<br>Whole<br>Blood |
| Gadobutrol<br>(Gadavist®<br>/Gadovist®<br>) | Non-ionic | $4.6 \pm 0.2$ [1]                                     | 5.6                                                   | 1.22           | 1.5                                  | Human<br>Whole<br>Blood |
|                                             |           | $4.5 \pm 0.3$ [1]                                     | 6.2                                                   | 1.38           | 3.0                                  | Human<br>Whole<br>Blood |
|                                             |           | $4.2 \pm 0.3$ [1]                                     | 8.5                                                   | 2.02           | 7.0                                  | Human<br>Whole<br>Blood |
| Gadoterido<br>I<br>(ProHance<br>®)          | Non-ionic | $4.4 \pm 0.6$ [1]                                     | 5.2                                                   | 1.18           | 1.5                                  | Human<br>Whole<br>Blood |
|                                             |           | $3.5 \pm 0.6$ [1]                                     | 5.9                                                   | 1.69           | 3.0                                  | Human<br>Whole<br>Blood |

|                                       |           |              |     |                         |     |
|---------------------------------------|-----------|--------------|-----|-------------------------|-----|
| 3.4 ± 0.1[1]                          | 8.1       | 2.38         | 7.0 | Human<br>Whole<br>Blood |     |
| <hr/>                                 |           |              |     |                         |     |
| Linear Agents                         |           |              |     |                         |     |
| Gadopente<br>tate<br>(Magnevist<br>®) | Ionic     | 4.3 ± 0.4[1] | 5.4 | 1.26                    | 1.5 |
| <hr/>                                 |           |              |     |                         |     |
| 3.8 ± 0.2[1]                          | 6.5       | 1.71         | 3.0 | Human<br>Whole<br>Blood |     |
| <hr/>                                 |           |              |     |                         |     |
| 3.1 ± 0.4[1]                          | 10.2      | 3.29         | 7.0 | Human<br>Whole<br>Blood |     |
| <hr/>                                 |           |              |     |                         |     |
| Gadodiamide<br>(Omniscan<br>®)        | Non-ionic | 4.5 ± 0.1[1] | 5.8 | 1.29                    | 1.5 |
| <hr/>                                 |           |              |     |                         |     |
| 3.9 ± 0.2[1]                          | 6.9       | 1.77         | 3.0 | Human<br>Whole<br>Blood |     |
| <hr/>                                 |           |              |     |                         |     |
| 3.7 ± 0.2[1]                          | 11.5      | 3.11         | 7.0 | Human<br>Whole<br>Blood |     |
| <hr/>                                 |           |              |     |                         |     |
| Gadobenate<br>me<br>(MultiHance<br>®) | Ionic     | 6.2 ± 0.5[1] | 7.8 | 1.26                    | 1.5 |
| <hr/>                                 |           |              |     |                         |     |
| 5.4 ± 0.3[1]                          | 9.2       | 1.70         | 3.0 | Human<br>Whole<br>Blood |     |
| <hr/>                                 |           |              |     |                         |     |

|                                       |       |              |     |                                        |
|---------------------------------------|-------|--------------|-----|----------------------------------------|
| 4.7 ± 0.1[1]                          | 14.1  | 3.00         | 7.0 | Human<br>Whole<br>Blood                |
| Gadovetate<br>me (Eovist®/Primovist®) | Ionic | 7.2 ± 0.2[1] | 8.5 | 1.18<br>1.5<br>Human<br>Whole<br>Blood |
| 5.5 ± 0.3[1]                          | 10.1  | 1.84         | 3.0 | Human<br>Whole<br>Blood                |
| 4.9 ± 0.1[1]                          | 15.8  | 3.22         | 7.0 | Human<br>Whole<br>Blood                |

Note: r<sub>2</sub> values are approximate and can vary based on experimental conditions. The r<sub>2</sub>/r<sub>1</sub> ratio is an important factor, with lower ratios generally being preferable for T1-weighted imaging.[2]

## Experimental Protocols for Relaxivity Measurement

The determination of r<sub>1</sub> and r<sub>2</sub> relaxivities is a critical process for the characterization of GBCAs.[3][4] The following is a generalized experimental protocol based on established methodologies.[5][6]

### 1. Phantom Preparation:

- A series of phantoms is prepared with varying concentrations of the GBCA in a relevant biological medium, such as human whole blood or plasma.[7]
- Typical concentration ranges for relaxivity measurements are from 0.05 mM to 1.0 mM.
- A control phantom containing only the biological medium without the contrast agent is also prepared to measure the baseline relaxation times (T<sub>10</sub> and T<sub>20</sub>).

- The phantoms are typically housed in NMR tubes or syringes and placed in a temperature-controlled environment, usually maintained at 37°C to simulate physiological conditions.

## 2. MRI Data Acquisition:

- The phantoms are placed within the MRI scanner.
- For  $r_1$  (Longitudinal Relaxivity) Measurement:
  - An inversion-recovery spin-echo (IR-SE) or a spoiled gradient-echo (SPGR) sequence with varying inversion times (TI) or repetition times (TR) is used.
  - A range of TI or TR values is selected to accurately sample the T1 recovery curve.
- For  $r_2$  (Transverse Relaxivity) Measurement:
  - A multi-echo spin-echo (MESE) or a gradient-echo (GRE) sequence with multiple echo times (TE) is employed.
  - A series of images is acquired at different TE values to map the T2 decay.

## 3. Data Analysis:

- Regions of interest (ROIs) are drawn within each phantom on the acquired images to measure the signal intensity.
- T1 Calculation: The signal intensity values from the T1-weighted acquisitions are fitted to the appropriate signal equation (e.g., for inversion recovery:  $SI(TI) = |SI_0(1 - 2e^{(-TI/T1)})|$ ) to determine the T1 relaxation time for each concentration.
- T2 Calculation: The signal intensity values from the T2-weighted acquisitions are fitted to an exponential decay function ( $SI(TE) = SI_0e^{(-TE/T2)}$ ) to calculate the T2 relaxation time for each concentration.
- Relaxivity Calculation: The relaxation rates ( $R_1 = 1/T_1$  and  $R_2 = 1/T_2$ ) are plotted against the concentration of the GBCA. The slope of the resulting linear regression line represents the relaxivity ( $r_1$  or  $r_2$ ) in units of  $\text{mM}^{-1}\text{s}^{-1}$ .<sup>[8]</sup>

# Visualizations

## Experimental Workflow for Relaxivity Measurement



[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining  $r_1$  and  $r_2$  relaxivity of GBCAs.

## Factors Influencing Gadolinium-Based Contrast Agent Relaxivity



[Click to download full resolution via product page](#)

Caption: Key factors influencing the relaxivity of gadolinium-based contrast agents.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. T1 relaxivities of gadolinium-based magnetic resonance contrast agents in human whole blood at 1.5, 3, and 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methodology for determination of contrast agent relaxivity using MRI [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Chapter 2:Gadolinium-based Contrast Agents | Semantic Scholar [semanticscholar.org]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. mriquestions.com [mriquestions.com]
- To cite this document: BenchChem. [Comparative analysis of relaxivity of different gadolinium-based agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083998#comparative-analysis-of-relaxivity-of-different-gadolinium-based-agents]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)